
(R)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . This compound is part of a class of compounds known as pyrrolidine alkaloids . The pyrrolidine ring is widely used by medicinal chemists to create compounds for the treatment of various human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “®-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride” is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “®-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also provides increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Controlled Hydrolysis and Structural Characterization
The study by Misra et al. (2011) demonstrates the controlled hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones, showcasing the utility of pyrrolidine derivatives in isolating and characterizing monomeric aryltellurium(IV) monohydroxides. This research highlights the role of pyrrolidine derivatives in understanding the structural characteristics of hydrolysis products, contributing to the advancement of organometallic chemistry (Misra et al., 2011).
Synthesis of Pyrrolidines via Cycloaddition Reactions
In the realm of synthetic organic chemistry, Sosnovskikh et al. (2014) explored the synthesis of 1-benzopyrano[2,3-c]pyrrolidines through [3+2] cycloadditions with azomethine ylides, showcasing the potential of pyrrolidine derivatives in constructing complex heterocyclic structures. This method provides a route to synthesize novel pyrrolidine-based compounds, which could have implications in drug development and material science (Sosnovskikh et al., 2014).
Catalytic Applications in Transfer Hydrogenation
Prakash et al. (2012) presented an efficient catalysis method for the transfer hydrogenation of ketones and oxidation of alcohols using newly designed half-sandwich rhodium(III) and iridium(III) complexes of half-pincer chalcogenated pyridines. This study underscores the utility of pyrrolidine derivatives in catalyzing significant chemical reactions, offering potential advancements in green chemistry and synthetic methodologies (Prakash et al., 2012).
Synthesis of Pyrrolidine Derivatives for Antibiotic Development
Lall et al. (2012) developed an efficient and stereoselective synthesis of key intermediates for the preparation of fluoroquinolone antibiotics, highlighting the significance of pyrrolidine derivatives in medicinal chemistry. This research could lead to the development of new antibiotics for treating respiratory tract infections, showcasing the potential of pyrrolidine derivatives in pharmaceutical synthesis (Lall et al., 2012).
Wirkmechanismus
Target of Action
Pyrrolidine derivatives have been known to interact with a variety of biological targets . For instance, some pyrrolidine derivatives have been employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant activities, while others have diverse enzyme inhibitory effects .
Mode of Action
For example, some pyrrolidine derivatives have been shown to act as antagonists of the chemokine receptor CXCR4, which is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .
Biochemical Pathways
For instance, some pyrrolidine derivatives have shown to possess significant anti-bacterial activity in Enterococcus faecalis-infected mice .
Pharmacokinetics
The pharmacokinetics of pyrrolidine derivatives can be influenced by various factors such as the stereochemistry of the molecule, the spatial orientation of substituents, and the binding mode to enantioselective proteins .
Result of Action
For instance, one pyrrolidine derivative exhibited an anti-anginal effect at certain doses in experimental animals .
Eigenschaften
IUPAC Name |
(2R)-1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVJXDMTKSJNEA-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


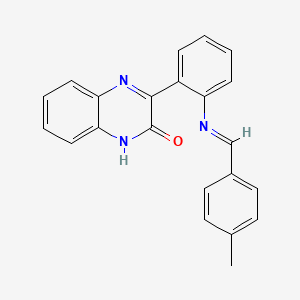
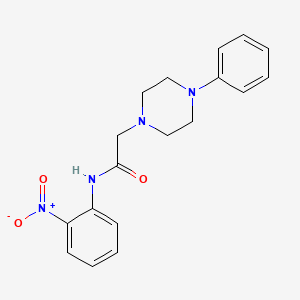
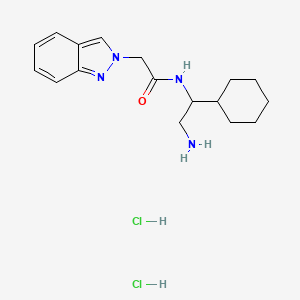

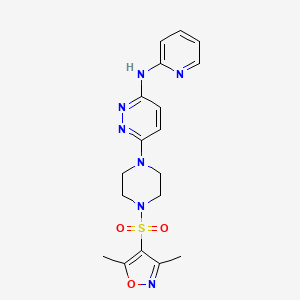
![N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2981228.png)
![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)

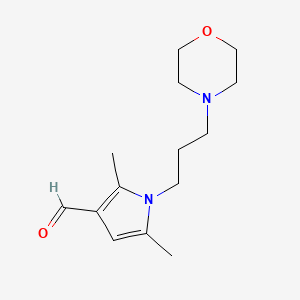
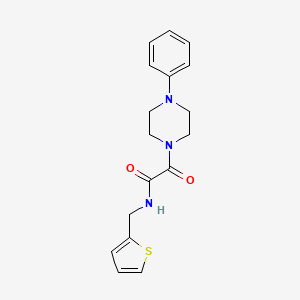
![4-Phenyl-1-prop-2-enoyl-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine-4-carboxamide](/img/structure/B2981239.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2981241.png)